molecular formula C6H14ClNO B2374125 5-Methylpiperidin-3-ol hydrochloride CAS No. 1909308-45-7

5-Methylpiperidin-3-ol hydrochloride

Cat. No.: B2374125
CAS No.: 1909308-45-7
M. Wt: 151.63
InChI Key: PKFOEIVIFRQCLD-UHFFFAOYSA-N
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Description

5-Methylpiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-Methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and intermediates.

Safety and Hazards

Safety information for 5-Methylpiperidin-3-ol hydrochloride indicates that it may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

The synthesis of 5-Methylpiperidin-3-ol hydrochloride typically involves the reaction of 5-methylpiperidine with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes to achieve large-scale production.

Chemical Reactions Analysis

5-Methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Methylpiperidin-3-ol hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the methyl and hydroxyl groups.

    4-Methylpiperidine: Similar structure but with the methyl group at a different position.

    3-Hydroxypiperidine: Similar structure but without the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-methylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFOEIVIFRQCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.